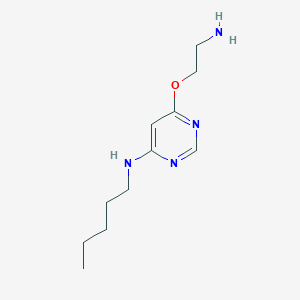

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine

Übersicht

Beschreibung

The compound “6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of “6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine” would likely include a pyrimidine ring, an aminoethoxy group at the 6-position, and a pentyl group attached to the nitrogen at the 4-position .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For instance, they can act as bases, forming N-alkylated products when treated with alkyl halides .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, as a pyrimidine derivative, plays a role in various chemical reactions and biological activities. For instance, Seela et al. (2005) described a related compound, where the conformation of the glycosidic bond and the structure of the sugar moiety play a crucial role in its chemical behavior (Seela, Jawalekar, Budow, & Eickmeier, 2005). Similarly, compounds involving pyrimidine rings are involved in forming hydrogen-bonded networks crucial for various chemical processes.

Synthesis and Reactivity

The synthesis and reactivity of pyrimidine derivatives, including those structurally similar to 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, have been a subject of research. For example, Farouk, Ibrahim, and El-Gohary (2021) explored the synthesis and biological evaluation of pyrimidine derivatives, showcasing their potential in constructing nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Activities

In biological contexts, pyrimidine derivatives have been studied for various activities. For example, Furuta, Magda, and Sessler (1991) examined cytosine-based ditopic receptors, which are crucial for understanding molecular recognition and binding properties in biological systems (Furuta, Magda, & Sessler, 1991).

Applications in Medicinal Chemistry

The applications of pyrimidine derivatives in medicinal chemistry are notable. Thanh and Mai (2009) synthesized derivatives for testing their antibacterial and antifungal activities, highlighting the significance of these compounds in developing new therapeutic agents (Thanh & Mai, 2009).

Crystallography and Structural Analysis

Crystallographic studies, such as those by Seela et al. (2012), provide insights into the molecular structures of pyrimidine derivatives, which are essential for understanding their chemical and biological properties (Seela, Xiong, Budow, Eickmeier, & Reuter, 2012).

Wirkmechanismus

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.

Mode of Action

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in the ion concentrations within the cells, affecting various cellular processes.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-2-3-4-6-13-10-8-11(15-9-14-10)16-7-5-12/h8-9H,2-7,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPPMCSHUHBTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine | |

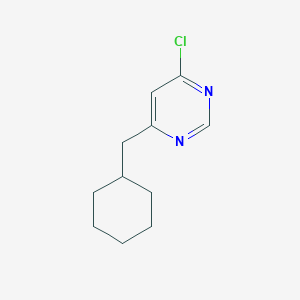

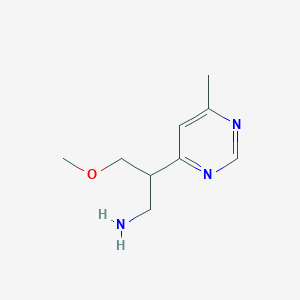

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

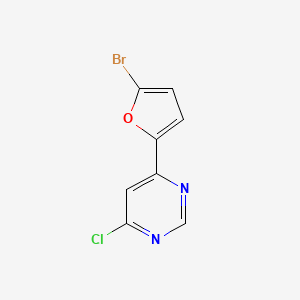

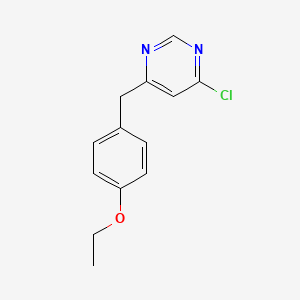

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine](/img/structure/B1480279.png)